N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-6-12-19(13-7-16)30(28,29)15-14-22(27)24-18-10-8-17(9-11-18)23-25-20-4-2-3-5-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIQDRDFEDYGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide typically involves the following steps:
Formation of 4-(1H-benzo[d]imidazol-2-yl)aniline: This can be achieved by reacting o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid at elevated temperatures.
Nucleophilic Substitution: The 4-(1H-benzo[d]imidazol-2-yl)aniline is then reacted with tosyl chloride in the presence of a base such as triethylamine to form the tosylated intermediate.
Amidation: Finally, the tosylated intermediate undergoes amidation with 3-bromopropanamide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the tosyl group, potentially converting it to a sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Tosylpropanamide vs. Thiourea (TUBC) : The tosyl group in the target compound may confer greater metabolic stability compared to TUBC’s benzoyl-thiourea, which is prone to tautomerism . TUBC’s thiourea moiety enables strong hydrogen bonding, critical for elastase inhibition .
- Tosylpropanamide vs. Formamidine : The formamidine derivative’s rigid planar structure (CN stretch at 1602 cm⁻¹) contrasts with the flexible propanamide linker, suggesting differing DNA intercalation modes.
- Tosylpropanamide vs. Carbamodithioate : The carbamodithioate’s sulfur-rich structure (synthesized via CS₂ alkylation ) may enhance metal chelation, unlike the tosylpropanamide’s sulfonyl group, which favors hydrophobic interactions.
Spectroscopic Signatures
Q & A
Q. Q1. What synthetic methodologies are suitable for preparing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide, and how can purity be optimized?
A: The synthesis typically involves multi-step reactions:
- Step 1: Prepare the benzimidazole core via condensation of benzene-1,2-diamine with p-aminobenzoic acid in polyphosphoric acid (PPA) .
- Step 2: Introduce the tosylpropanamide group using a coupling reaction. Copper-catalyzed three-component reactions (e.g., with sulfonyl azides and terminal alkynes) are effective for forming sulfonamide linkages, as demonstrated in analogous benzimidazole derivatives .
- Purity Optimization: Use column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Crystallization in ethanol/water mixtures improves yield .
Q. Q2. How can spectroscopic techniques validate the structure of this compound?
A:
- NMR: Confirm aromatic protons (δ 7.2–8.5 ppm for benzimidazole and tosyl groups) and amide NH (δ 10.2–10.8 ppm) .
- IR: Look for N-H stretching (3200–3400 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and sulfonyl S=O (1350–1150 cm⁻¹) .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (e.g., m/z ~520 for C₂₄H₂₂N₃O₃S) .
Advanced Research Questions
Q. Q3. How can molecular docking predict the binding affinity of this compound to elastase or DNA targets?
A:
- Receptor Preparation: Use AutoDockTools to prepare elastase (PDB: 1HNE) or DNA (e.g., B-DNA) structures, assigning polar hydrogens and Gasteiger charges .
- Ligand Preparation: Generate 3D conformers of the compound and assign torsional degrees of freedom (focus on the benzimidazole and tosyl groups).
- Docking Parameters: Apply Lamarckian genetic algorithm (100 runs, population size 150).
- Validation: Compare results with experimental IC₅₀ values (e.g., analogous compounds show IC₅₀ = 12–25 μM for elastase inhibition ).
Q. Q4. What experimental strategies resolve contradictions in DNA binding data (e.g., intercalation vs. groove binding)?
A: Combine multiple techniques:
- UV-Vis Titration: Hypochromism and red shift suggest intercalation; minor spectral changes indicate groove binding .
- Viscosity Measurements: Increased viscosity supports intercalation (e.g., 1.5-fold increase for intercalators vs. 1.1-fold for groove binders) .
- Circular Dichroism (CD): Groove binders induce significant changes in DNA’s CD signal (e.g., peak inversion at 275 nm) .
Q. Q5. How does the tosyl group influence bioactivity compared to other sulfonamide derivatives?
A: Tosyl (p-toluenesulfonyl) groups enhance:
- Lipophilicity: LogP increases by ~1.5 units compared to methylsulfonyl analogs, improving membrane permeability .
- Enzyme Inhibition: The bulky tosyl group stabilizes binding to hydrophobic enzyme pockets (e.g., elastase inhibition IC₅₀ = 18 μM vs. 35 μM for methylsulfonyl analogs) .
- SAR Table:
| Sulfonamide Group | Elastase IC₅₀ (μM) | DNA Binding (Kₐ × 10⁴ M⁻¹) |
|---|---|---|
| Tosyl | 18 ± 2.1 | 3.2 ± 0.4 |
| Methylsulfonyl | 35 ± 3.8 | 1.8 ± 0.3 |
| Phenylsulfonyl | 22 ± 2.5 | 2.9 ± 0.5 |
Q. Q6. What in vitro assays are optimal for evaluating antioxidant activity, and how are results interpreted?
A:
- DPPH Radical Scavenging: Incubate the compound (10–100 μM) with DPPH (0.1 mM in ethanol). Measure absorbance at 517 nm. A 75–85% scavenging rate at 50 μM indicates strong antioxidant potential .
- ABTS Assay: Use Trolox as a standard. Express results as TEAC (Trolox Equivalent Antioxidant Capacity). TEAC > 2.0 suggests superior activity .
- Confounding Factors: Metal ions (e.g., Fe³⁺) may interfere; include EDTA in buffer systems .
Q. Q7. How can Hirshfeld surface analysis elucidate non-covalent interactions in the crystal structure?
A:
- Software: Use CrystalExplorer to generate Hirshfeld surfaces mapped with dₙᵒᵣₘ (normalized contact distance).
- Key Interactions:
- Thermal Stability: Correlate interaction strength with DSC data (melting point >250°C) .
Q. Q8. What strategies mitigate cytotoxicity in cell-based assays while retaining bioactivity?
A:
- Structural Modifications: Reduce planarity by introducing methyl groups (e.g., 5,6-dimethylbenzimidazole derivatives lower cytotoxicity by 40% ).
- Dosage Optimization: Test sub-micromolar concentrations (e.g., IC₅₀ for bioactivity at 10 μM vs. cytotoxicity IC₅₀ > 100 μM) .
- Prodrug Approaches: Mask the sulfonamide group with ester prodrugs, cleaved intracellularly by esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
